Enzyme Inhibitory Potency: Atr-IN-18 vs. AZD6738, BAY 1895344, and VX-970
In biochemical assays, Atr-IN-18 inhibits ATR kinase with an IC50 of 0.69 nM . This value represents an approximately 1.4‑fold lower IC50 compared to the clinically advanced ATR inhibitor ceralasertib (AZD6738; IC50 = 1 nM) , an approximately 10‑fold lower IC50 than elimusertib (BAY 1895344; IC50 = 7 nM) [1], and a substantially lower IC50 than the cellular IC50 reported for berzosertib (VX-970; Ki < 0.2 nM but cellular IC50 = 19 nM) [2].
| Evidence Dimension | Enzyme inhibitory concentration (IC50) |
|---|---|
| Target Compound Data | 0.69 nM |
| Comparator Or Baseline | AZD6738: 1 nM; BAY 1895344: 7 nM; VX-970: 19 nM (cellular IC50) |
| Quantified Difference | 1.4‑fold, 10‑fold, and ~27.5‑fold more potent, respectively |
| Conditions | In vitro ATR kinase inhibition assays (vendor‑reported data) |
Why This Matters
Sub‑nanomolar potency reduces the mass of compound required to achieve target engagement, which is critical for minimizing off‑target effects in cellular and in vivo studies.
- [1] Cayman Chemical. BAY-1895344 (Elimusertib) – Product Information. Cat. No. 33603. View Source
- [2] Fokas E, Prevo R, Pollard JR, et al. Targeting ATR in vivo using the novel inhibitor VX-970 sensitizes pancreatic cancer to radiation. Cell Death Dis. 2012;3:e441. (Ki and cellular IC50 values reported) View Source
